molecular formula C21H17NO3 B12464058 Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate CAS No. 88340-34-5

Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate

Cat. No.: B12464058
CAS No.: 88340-34-5
M. Wt: 331.4 g/mol
InChI Key: YLDMIQSGZIOSKW-UHFFFAOYSA-N
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Description

Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a phenyl group, a 4-methylphenyl group, and a benzoate ester linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate typically involves the esterification of 4-aminobenzoic acid with 4-methylbenzoyl chloride, followed by the reaction with phenol. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions to form amides.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which can then interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate can be compared with other similar compounds, such as:

    Methyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate: Similar structure but with a methyl ester group instead of a phenyl ester group.

    Ethyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate: Similar structure but with an ethyl ester group instead of a phenyl ester group.

    Phenyl 4-{[(4-chlorophenyl)carbonyl]amino}benzoate: Similar structure but with a 4-chlorophenyl group instead of a 4-methylphenyl group.

The uniqueness of this compound lies in its specific ester linkage and the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

88340-34-5

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

phenyl 4-[(4-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C21H17NO3/c1-15-7-9-16(10-8-15)20(23)22-18-13-11-17(12-14-18)21(24)25-19-5-3-2-4-6-19/h2-14H,1H3,(H,22,23)

InChI Key

YLDMIQSGZIOSKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC3=CC=CC=C3

Origin of Product

United States

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